(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-aminopyridine under specific conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding secondary or tertiary amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chlorophenyl)pyridin-4-yl)methanamine dihydrochloride
- (2-(4-Bromophenyl)pyridin-4-yl)methanamine dihydrochloride
- (2-(4-Methylphenyl)pyridin-4-yl)methanamine dihydrochloride
Uniqueness
(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H13Cl2FN2 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12;;/h1-7H,8,14H2;2*1H |
InChI Key |
WQHJPDFIOLXFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)CN)F.Cl.Cl |
Origin of Product |
United States |
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